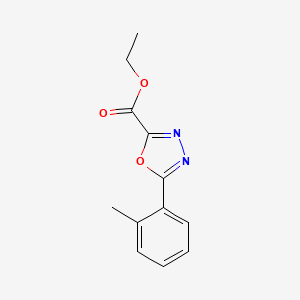![molecular formula C21H21N3O3 B7830457 ethyl 5-[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B7830457.png)
ethyl 5-[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate is a synthetic organic compound known for its potential applications in various fields of science. The unique structure of this compound combines an oxadiazole ring with an ethyl ester functional group and a dihydroisoquinolinyl moiety, giving it diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring, typically through the cyclization of hydrazides with carboxylic acids under acidic or basic conditions. The dihydroisoquinoline derivative is then coupled to the oxadiazole ring via nucleophilic substitution.
Reaction Conditions: Commonly, these reactions are conducted in polar solvents like ethanol or dimethylformamide (DMF) at temperatures ranging from 50°C to 150°C, with catalysts like p-toluenesulfonic acid or sodium hydride facilitating the process.
Industrial Production Methods:
Scale-Up: Industrial synthesis involves similar steps but optimized for large-scale production. This often includes continuous flow reactions, microwave-assisted synthesis, or using high-throughput reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reductive amination of the oxadiazole ring can be achieved using hydrogenation techniques.
Substitution: The phenyl ring attached to the oxadiazole can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation agents like bromine or chlorine, and nitration using nitric acid.
Major Products:
From Oxidation: Quinoline derivatives.
From Reduction: Dihydroisoquinoline derivatives with substituted oxadiazole.
From Substitution: Various substituted phenyl-oxadiazole derivatives.
科学的研究の応用
Ethyl 5-[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate has found its place in multiple research domains:
Chemistry: As a versatile intermediate in organic synthesis, useful for constructing more complex molecules.
Biology: Exhibits bioactivity, making it a candidate for pharmacological studies, particularly in anticancer and antimicrobial research.
Medicine: Potential therapeutic applications, being explored for its efficacy in treating certain diseases.
Industry: Useful in materials science, specifically in the development of new polymers and advanced materials due to its stable oxadiazole ring.
作用機序
The compound's mechanism of action in biological systems involves interacting with specific molecular targets, such as enzymes or receptors. Its dihydroisoquinoline moiety mimics natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The exact pathways can vary depending on the specific application, but typically involve binding to active sites, altering molecular interactions, and affecting downstream biological processes.
類似化合物との比較
Compared to similar compounds, ethyl 5-[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate stands out for its balanced chemical reactivity and biological activity. Similar Compounds:
Ethyl 2-phenyl-1,3,4-oxadiazole-5-carboxylate: Lacks the dihydroisoquinoline moiety, hence different biological activity.
Methyl 5-[4-(piperidin-1-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate: Another oxadiazole ester with different substituents impacting its chemical properties and applications.
Ethyl 2-(2-methylphenyl)-1,3,4-oxadiazole-5-carboxylate: Features different phenyl ring substitutions, altering its reactivity and uses.
This compound is unique due to its specific structural configuration, which combines both chemical versatility and potent biological activity, setting it apart from its analogs.
特性
IUPAC Name |
ethyl 5-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-26-21(25)20-23-22-19(27-20)17-9-7-15(8-10-17)13-24-12-11-16-5-3-4-6-18(16)14-24/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPXKXQVIHOZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid](/img/structure/B7830383.png)
![3-{3-[2-(4-Chlorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B7830398.png)
![6,7-dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B7830405.png)
![7-(3,4-dimethoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7830408.png)
![7-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7830416.png)
![7-benzyl-2-(4-methylphenyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7830426.png)


![Ethyl {5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}acetate](/img/structure/B7830440.png)




